molecular formula C22H19N5O4S B10996560 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10996560
M. Wt: 449.5 g/mol
InChI Key: INPSXJIEHJYLHZ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Chemical Formula: C₂₄H₂₀N₆O₄S

    IUPAC Name: 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

The compound belongs to the class of pyridazinone derivatives. It combines a pyridazinone core with a thiazole moiety and a substituted phenyl group. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Final Steps:

Industrial Production::
  • Industrial-scale production methods are proprietary, but they likely involve efficient synthetic routes and optimized reaction conditions.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H19N5O4S/c1-30-18-5-3-15(11-19(18)31-2)16-4-6-21(29)27(26-16)12-20(28)25-22-24-17(13-32-22)14-7-9-23-10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,28)

InChI Key

INPSXJIEHJYLHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC

Origin of Product

United States

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